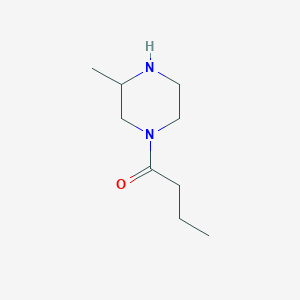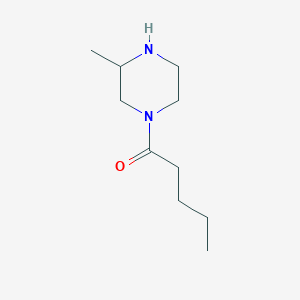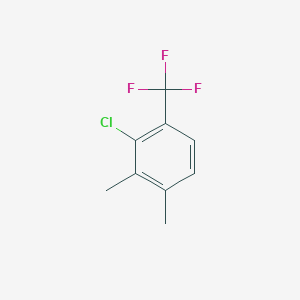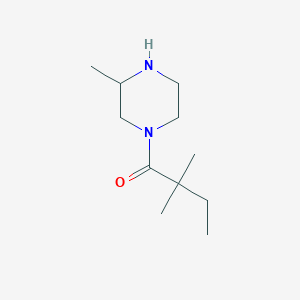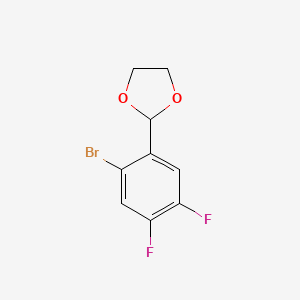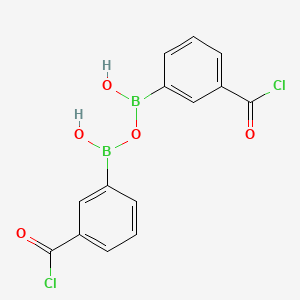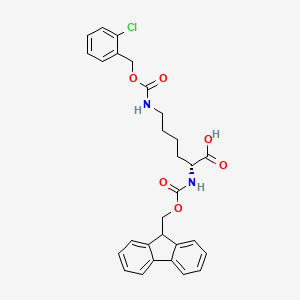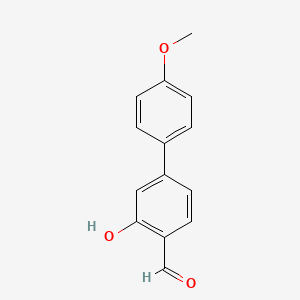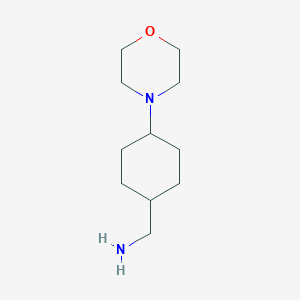
(4-Morpholinocyclohexyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-Morpholinocyclohexyl)methanamine” is a chemical compound with the CAS Number: 1781543-79-0 . It has a molecular weight of 198.31 . The compound is solid in its physical form and is stored in a refrigerator .
Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 198.31 . It is stored in a refrigerator . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.科学研究应用
(4-Morpholinocyclohexyl)methanamine has a wide range of scientific research applications, including its use as a catalyst, its ability to bind to proteins, and its ability to act as a ligand. It has been used in a variety of research studies, including studies of enzyme catalysis, protein-protein interactions, and drug delivery systems. Additionally, this compound has been used in studies of the structure and function of proteins, as well as in studies of the mechanisms of action of drugs and other compounds.
作用机制
The mechanism of action of (4-Morpholinocyclohexyl)methanamine is not yet fully understood. However, it is believed that this compound acts as a ligand, binding to proteins and other molecules in order to facilitate their interactions and reactions. Additionally, this compound has been shown to act as a catalyst, speeding up the rate of certain chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound has the potential to bind to proteins and other molecules, as well as to act as a catalyst for certain chemical reactions. Additionally, this compound has been shown to have an effect on the structure and function of proteins, as well as on the mechanisms of action of drugs and other compounds.
实验室实验的优点和局限性
The advantages of using (4-Morpholinocyclohexyl)methanamine in lab experiments include its ability to act as a catalyst, its ability to bind to proteins, and its ability to act as a ligand. Additionally, this compound is water-soluble and relatively easy to synthesize. However, there are some limitations to using this compound in lab experiments, including its potential toxicity and its relatively low solubility in organic solvents.
未来方向
Future research on (4-Morpholinocyclohexyl)methanamine should focus on further understanding its mechanism of action, as well as its potential biochemical and physiological effects. Additionally, further research should focus on the potential applications of this compound, such as its potential use as a catalyst and its potential use as a ligand. Additionally, further research should focus on the potential toxicity of this compound and its potential interactions with other compounds. Finally, further research should focus on the potential for this compound to be used as a drug delivery system.
合成方法
(4-Morpholinocyclohexyl)methanamine can be synthesized in a variety of ways, the most common of which is through the reaction of morpholine with cyclohexanone. This is accomplished by reacting morpholine with cyclohexanone in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction is then heated to a temperature of 80-90°C for several hours, resulting in the formation of this compound.
安全和危害
The compound is associated with several hazard statements including H302, H315, H319, H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
(4-morpholin-4-ylcyclohexyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h10-11H,1-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQRLAIVNNCUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6334507.png)
![(8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B6334513.png)



